tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate
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Overview
Description
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE typically involves the protection of the amino group using the Boc group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The process generally includes the purification of the product using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles such as amines or alcohols
Major Products Formed
Deprotection: The removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: It serves as a precursor in the study of enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of ®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE primarily involves its role as a protecting group. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, allowing for the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-TERT-BUTYL 2-(TERT-BUTOXYCARBONYLAMINO)-5-OXO-5-PHENYLPENTANOATE is unique due to its specific structure, which includes a phenyl group and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and medicinal chemistry, where selective protection and deprotection of functional groups are crucial .
Biological Activity
tert-Butyl (r)-2-((tert-butoxycarbonyl)amino)-5-oxo-5-phenylpentanoate, commonly referred to as Boc-R-Phe, is a compound of significant interest in the field of medicinal chemistry and biochemistry. Its structure includes a tert-butoxycarbonyl (Boc) protective group, which is crucial for the stability and reactivity of the amino group in various biological applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H25N1O5 with a molecular weight of 301.37 g/mol. The compound features a phenyl group, which is known to enhance biological activity through increased lipophilicity and potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C15H25N1O5 |
Molecular Weight | 301.37 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The Boc group facilitates the compound's stability and solubility, enhancing its bioavailability.
- Amino Acid Transport : Research indicates that compounds similar to Boc-R-Phe can act as substrates for amino acid transport systems. They may enter cells via system A transporters, which are responsible for the uptake of small neutral amino acids .
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes, leading to altered metabolic pathways. This can be particularly relevant in cancer therapy where metabolic reprogramming is a hallmark of tumor growth .
Case Studies
Several studies have evaluated the effects of related compounds on various biological systems:
- Study on Gliosarcoma Cells : In vitro assays demonstrated that compounds with similar structures could effectively inhibit gliosarcoma cell proliferation by interfering with amino acid transport mechanisms. The study reported significant tumor uptake ratios, suggesting potential therapeutic applications in oncology .
- N-Boc Protection Studies : The efficiency of N-Boc protection methods has been explored extensively, indicating that the protective group enhances the stability of amine-containing compounds during synthesis and biological evaluation .
Table 2: Summary of Biological Studies
Study Focus | Findings |
---|---|
Gliosarcoma Cell Lines | Significant inhibition of cell proliferation |
Amino Acid Transport | Enhanced uptake via system A transport |
Enzyme Interaction | Potential inhibition observed in metabolic pathways |
Properties
Molecular Formula |
C20H29NO5 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24) |
InChI Key |
GQSXJAJHFGIAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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